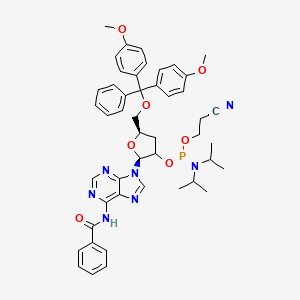
N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly significant in the field of DNA/RNA synthesis, where it serves as a building block for creating synthetic nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes benzoylation at the N6 position to form N6-Benzoyl-2’-deoxyadenosine. This intermediate is then protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, resulting in N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine. Finally, the 3’-hydroxyl group is converted to a cyanoethyl (CE) phosphoramidite group .
Industrial Production Methods
Industrial production of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite typically involves large-scale chemical synthesis using automated synthesizers. These machines can handle multiple reaction steps with high precision, ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite primarily undergoes substitution reactions. The phosphoramidite group reacts with hydroxyl groups on the growing oligonucleotide chain, forming phosphite triester intermediates. These intermediates are then oxidized to stable phosphate triesters .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole as an activator and iodine or tert-butyl hydroperoxide as oxidizing agents. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Major Products Formed
The major products formed from these reactions are oligonucleotides with phosphodiester linkages. These synthetic oligonucleotides can be used in various applications, including gene synthesis, PCR, and antisense therapy .
Applications De Recherche Scientifique
N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid chemistry and interactions.
Biology: Employed in the creation of synthetic genes and probes for detecting specific DNA/RNA sequences.
Industry: Applied in the production of diagnostic kits and therapeutic agents.
Mécanisme D'action
The mechanism of action of N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the formation of a phosphodiester linkage .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Similar in structure but lacks the alpha configuration at the 3’-position.
N6-Benzoyl-5’-O-DMT-2’-O-methyladenosine 3’-CE phosphoramidite: Contains a 2’-O-methyl modification, which provides increased stability against nucleases.
N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine 3’-CE phosphoramidite: Incorporates a 2’-fluoro modification, enhancing metabolic stability.
Uniqueness
N6-Benzoyl-2’-deoxy-5’-O-DMT-a-adenosine 3’-CE phosphoramidite is unique due to its specific configuration and protective groups, which make it highly suitable for the synthesis of stable and functional oligonucleotides .
Propriétés
Formule moléculaire |
C47H52N7O7P |
|---|---|
Poids moléculaire |
857.9 g/mol |
Nom IUPAC |
N-[9-[(2S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m1/s1 |
Clé InChI |
JVRBQNAFQWBIAU-VYEDMMTISA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


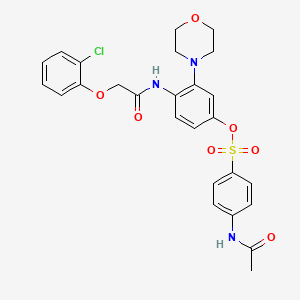
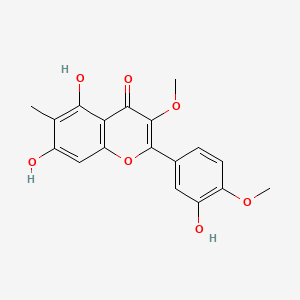

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
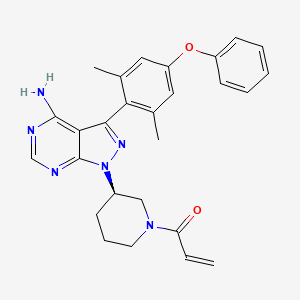
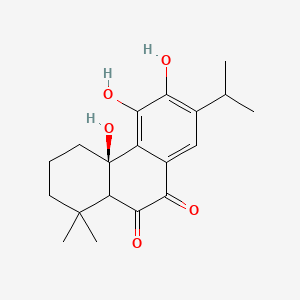
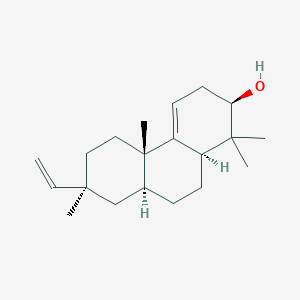

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)
